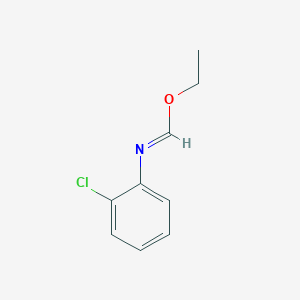
Ethyl (2-chlorophenyl)methanimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-chlorophenyl)methanimidate is an organic compound characterized by the presence of an ethyl group, a chlorophenyl group, and a methanimidate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2-chlorophenyl)methanimidate typically involves the reaction of 2-chlorobenzaldehyde with ethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imidate group. The reaction mixture is usually heated to promote the reaction and achieve a high yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials, including 2-chlorobenzaldehyde and ethylamine, are combined in a reactor, and the reaction is monitored to ensure optimal conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl (2-chlorophenyl)methanimidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imidate group to other functional groups, such as amines.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce ethyl (2-chlorophenyl)amine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (2-chlorophenyl)methanimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new medications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl (2-chlorophenyl)methanimidate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ethyl (2-chlorophenyl)methanimidate can be compared with other similar compounds, such as:
Ethyl (2-bromophenyl)methanimidate: Similar structure but with a bromine atom instead of chlorine.
Ethyl (2-fluorophenyl)methanimidate: Contains a fluorine atom, leading to different chemical properties.
Ethyl (2-iodophenyl)methanimidate:
Uniqueness: this compound is unique due to the presence of the chlorine atom, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable in specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
13506-15-5 |
|---|---|
Molekularformel |
C9H10ClNO |
Molekulargewicht |
183.63 g/mol |
IUPAC-Name |
ethyl N-(2-chlorophenyl)methanimidate |
InChI |
InChI=1S/C9H10ClNO/c1-2-12-7-11-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3 |
InChI-Schlüssel |
PMXWAGZBJIWHJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC=NC1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



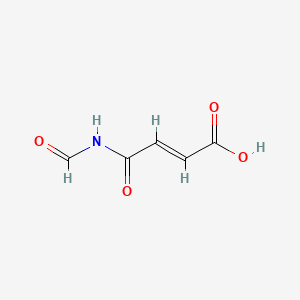
![2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14727487.png)
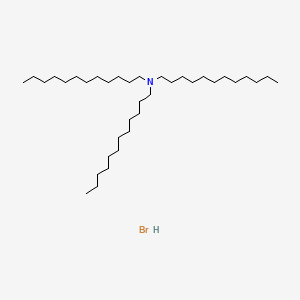
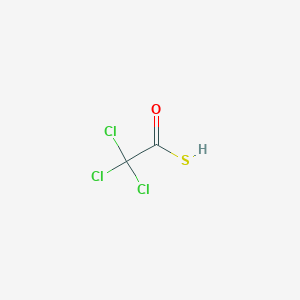
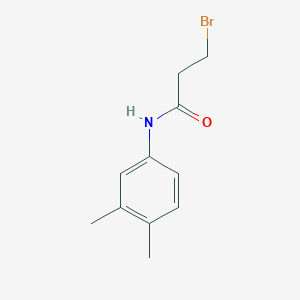
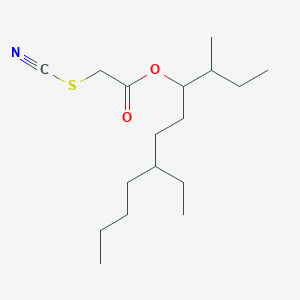
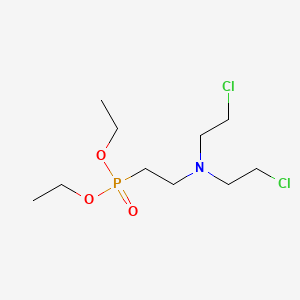
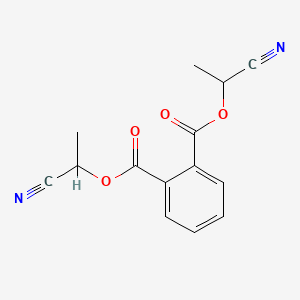


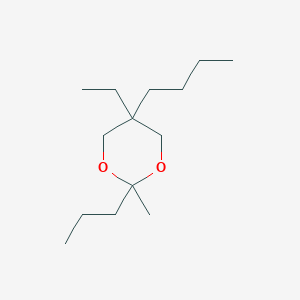
![2,2'-(1h-Pyrazolo[3,4-d]pyrimidine-4,6-diyldiimino)diethanol](/img/structure/B14727523.png)
![1,1'-[Iminodi(methylene)]di(2-naphthol)](/img/structure/B14727546.png)
